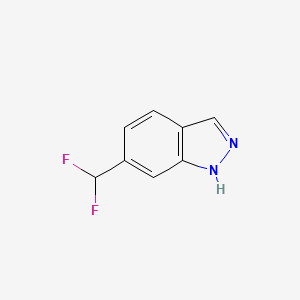

6-(Difluoromethyl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(ジフルオロメチル)-1H-インダゾールは、科学研究のさまざまな分野で注目を集めている化学化合物です。この化合物は、インダゾール環にジフルオロメチル基が付加されていることが特徴であり、ユニークな化学的および物理的特性を付与します。インダゾール環は、ベンゼン環とピラゾール環が融合した二環式構造であり、医薬品化学における汎用性の高い骨格となっています。

2. 製法

合成経路と反応条件: 一般的な方法の1つは、TMS-CF2H(トリメチルシリルジフルオロメチル)などのジフルオロメチル化剤を使用して、金属フリー条件下でインダゾール誘導体をジフルオロメチル化するものです 。この方法は操作が簡単で、官能基に対する許容範囲が良好です。

工業生産方法: 6-(ジフルオロメチル)-1H-インダゾールの工業生産には、高度なジフルオロメチル化試薬と触媒を使用した、大規模なジフルオロメチル化プロセスが関与する可能性があります。 連続フロー反応器と自動合成装置の使用は、収率と純度を高めることができ、プロセスをより効率的でスケーラブルなものにします .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This method is operationally simple and offers good functional group tolerance.

Industrial Production Methods: Industrial production of 6-(Difluoromethyl)-1H-indazole may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated synthesis machines can enhance yield and purity, making the process more efficient and scalable .

化学反応の分析

反応の種類: 6-(ジフルオロメチル)-1H-インダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、ジフルオロメチル置換インダゾールオキシドを形成するために酸化することができます。

還元: 還元反応により、ジフルオロメチル基を他の官能基に変換できます。

置換: 求電子置換反応と求核置換反応により、インダゾール環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が、さまざまな条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな官能基を持つジフルオロメチル置換インダゾール誘導体があり、これは医薬品化学や材料科学でさらに利用できます .

4. 科学研究における用途

6-(ジフルオロメチル)-1H-インダゾールは、科学研究で幅広い用途があります。

科学的研究の応用

6-(Difluoromethyl)-1H-indazole has a wide range of applications in scientific research:

作用機序

6-(ジフルオロメチル)-1H-インダゾールの作用機序は、特定の分子標的と経路との相互作用に関与しています。ジフルオロメチル基は、化合物の親油性と代謝安定性を高め、生物学的標的と効果的に相互作用することができます。 この化合物は、酵素を阻害し、受容体活性を調節し、細胞シグナル伝達経路を妨害し、観察される生物学的効果をもたらす可能性があります .

類似化合物:

6-(トリフルオロメチル)-1H-インダゾール: 6-(ジフルオロメチル)-1H-インダゾールに似ていますが、トリフルオロメチル基があり、異なる化学的特性と生物活性を持っています.

6-(メチル)-1H-インダゾール: フッ素原子がありません。その結果、反応性と安定性が異なります.

6-(クロロメチル)-1H-インダゾール: クロロメチル基を含み、明確な電子効果と立体効果を与えます.

独自性: 6-(ジフルオロメチル)-1H-インダゾールは、ジフルオロメチル基の存在によりユニークです。この基は、親油性、代謝安定性、水素結合を形成する能力を高めます。 これらの特性は、医薬品化学と材料科学における貴重な化合物にします .

類似化合物との比較

6-(Trifluoromethyl)-1H-indazole: Similar to 6-(Difluoromethyl)-1H-indazole but with a trifluoromethyl group, offering different chemical properties and biological activities.

6-(Methyl)-1H-indazole: Lacks the fluorine atoms, resulting in different reactivity and stability.

6-(Chloromethyl)-1H-indazole: Contains a chloromethyl group, which imparts distinct electronic and steric effects.

Uniqueness: this compound is unique due to the presence of the difluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties make it a valuable compound in medicinal chemistry and material science .

生物活性

6-(Difluoromethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H7F2N3

- Molecular Weight : 185.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cellular pathways. The difluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate biological membranes effectively .

Key Mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in numerous cancers. Its structure allows for selective binding to these receptors, disrupting their signaling pathways .

- Nucleic Acid Interaction : Similar compounds have shown the ability to incorporate into nucleic acids, leading to disruptions in replication and transcription processes, which may induce apoptosis in cancer cells .

Biological Activity Data

Research has highlighted various biological activities associated with this compound. Below is a summary of key findings:

| Activity | IC50 Value (nM) | Reference |

|---|---|---|

| FGFR1 Inhibition | 30.2 | |

| Antiviral Activity | Not specified | |

| Cytotoxicity in Cancer Cell Lines | Varies by cell line |

Study on FGFR Inhibition

A study focused on the design and synthesis of various indazole derivatives, including this compound, evaluated their efficacy as FGFR inhibitors. The most potent derivative demonstrated an IC50 value of approximately 30.2 nM against FGFR1, indicating strong inhibitory potential against this target .

Antiviral Properties

Another investigation into the antiviral properties of related indazole compounds suggested that modifications similar to those in this compound could enhance antiviral efficacy. While specific IC50 values were not reported for this compound, its structural analogs showed promising results against viral replication .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Guanosine | Lacks difluoromethyl group | Standard nucleoside activity |

| 8-Azaguanine | Nitrogen substitution at position 8 | Antiviral and anticancer properties |

| 2-Aminopurine | Amino group at position 2 | Similar nucleic acid interactions |

特性

CAS番号 |

1204298-78-1 |

|---|---|

分子式 |

C8H6F2N2 |

分子量 |

168.14 g/mol |

IUPAC名 |

6-(difluoromethyl)-1H-indazole |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12) |

InChIキー |

SCHQFFFUHXWGSH-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C(F)F)NN=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。